molecular formula C15H10N2O2 B6151698 spiro[fluorene-9,4'-imidazolidine]-2',5'-dione CAS No. 6278-92-8

spiro[fluorene-9,4'-imidazolidine]-2',5'-dione

Cat. No. B6151698
CAS RN: 6278-92-8
M. Wt: 250.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, also known as SFID, is a heterocyclic organic compound belonging to the class of spiro compounds. It is a five-membered ring containing a nitrogen atom and two oxygen atoms. SFID is an important intermediate in the synthesis of a variety of organic compounds. It has been used in the synthesis of various pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. spiro[fluorene-9,4'-imidazolidine]-2',5'-dione has also been used in the synthesis of organic molecules with potential applications in the fields of biochemistry and organic chemistry. Additionally, spiro[fluorene-9,4'-imidazolidine]-2',5'-dione has been used in the synthesis of polymers for use in materials science and nanotechnology.

Mechanism of Action

Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione is an organic compound with a five-membered ring containing a nitrogen atom and two oxygen atoms. The nitrogen atom acts as a nucleophile in the reaction, and the two oxygen atoms act as electron-withdrawing groups. The electron-withdrawing groups increase the electron density around the nitrogen atom, making it more reactive. This allows the nitrogen atom to react with other molecules and form new bonds.
Biochemical and Physiological Effects
spiro[fluorene-9,4'-imidazolidine]-2',5'-dione has been used in a variety of biochemical and physiological studies. It has been used to study the effects of oxidative stress on cells and to investigate the potential therapeutic effects of drugs on various diseases. Additionally, spiro[fluorene-9,4'-imidazolidine]-2',5'-dione has been used to study the properties of proteins and other macromolecules.

Advantages and Limitations for Lab Experiments

Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, spiro[fluorene-9,4'-imidazolidine]-2',5'-dione is soluble in many organic solvents, making it easy to use in a variety of reactions. However, spiro[fluorene-9,4'-imidazolidine]-2',5'-dione is not very soluble in water, making it difficult to use in reactions with aqueous solutions.

Future Directions

Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione has potential applications in a wide range of fields. In the field of materials science, spiro[fluorene-9,4'-imidazolidine]-2',5'-dione can be used to synthesize polymers for use in nanotechnology. Additionally, spiro[fluorene-9,4'-imidazolidine]-2',5'-dione can be used to study the effects of oxidative stress on cells and to investigate the potential therapeutic effects of drugs on various diseases. Furthermore, spiro[fluorene-9,4'-imidazolidine]-2',5'-dione can be used as a synthetic intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. Finally, spiro[fluorene-9,4'-imidazolidine]-2',5'-dione can be used to study the properties of proteins and other macromolecules.

Synthesis Methods

Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione can be synthesized through a variety of methods. One of the most common methods is the reaction of fluorene with an amine in the presence of a catalyst. This reaction produces an imidazolidine intermediate, which is then oxidized to spiro[fluorene-9,4'-imidazolidine]-2',5'-dione. Other methods for synthesizing spiro[fluorene-9,4'-imidazolidine]-2',5'-dione include the reaction of fluorene with a nitrile in the presence of a base, and the reaction of fluorene with a nitroalkene in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for spiro[fluorene-9,4'-imidazolidine]-2',5'-dione involves the reaction of fluorene-9-carboxylic acid with ethylenediamine to form the imidazolidine ring, followed by cyclization with phosgene to form the spirocyclic lactone.", "Starting Materials": [ "Fluorene-9-carboxylic acid", "Ethylenediamine", "Phosgene" ], "Reaction": [ "Step 1: React fluorene-9-carboxylic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride to form the imidazolidine ring.", "Step 2: Cyclize the imidazolidine ring with phosgene to form the spirocyclic lactone.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

6278-92-8

Product Name

spiro[fluorene-9,4'-imidazolidine]-2',5'-dione

Molecular Formula

C15H10N2O2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.